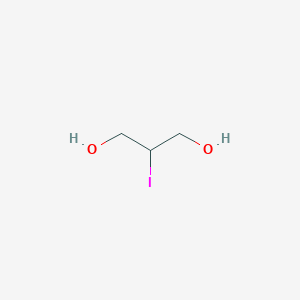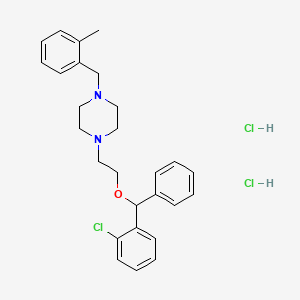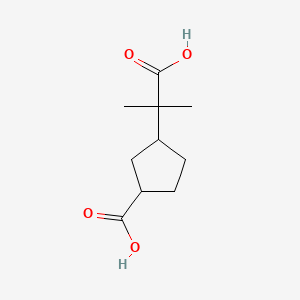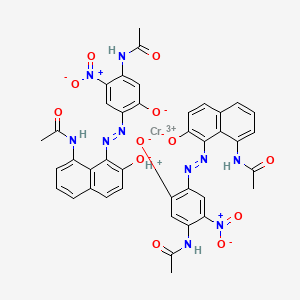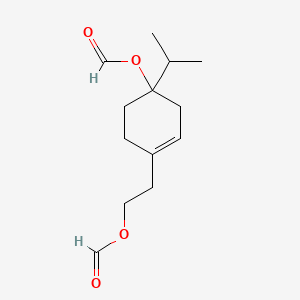
4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclohexene ring substituted with formyloxy and isopropyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Formylation: The formyloxy group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The final step involves esterification to introduce the ethyl formate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.
Reduction: Reduction reactions can be used to convert the formyloxy group to a hydroxyl group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of fine chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Methoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Acetoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
Uniqueness
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is unique due to the presence of the formyloxy group, which can impart different reactivity and properties compared to similar compounds with other substituents.
Propriétés
| 72928-49-5 | |
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
2-(4-formyloxy-4-propan-2-ylcyclohexen-1-yl)ethyl formate |
InChI |
InChI=1S/C13H20O4/c1-11(2)13(17-10-15)6-3-12(4-7-13)5-8-16-9-14/h3,9-11H,4-8H2,1-2H3 |
Clé InChI |
GWSRKPZGWXNWPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCC(=CC1)CCOC=O)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


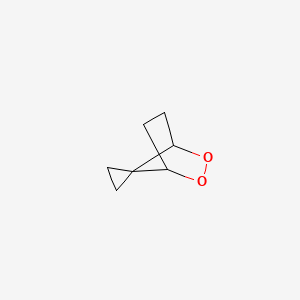

![N-Phenethyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13766776.png)
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
